molecular formula C21H23N3O3S B11261040 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 904815-91-4

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11261040
CAS No.: 904815-91-4
M. Wt: 397.5 g/mol
InChI Key: NDHUYDRYXXPVPB-UHFFFAOYSA-N
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Description

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylbenzylamine, 3-methoxybenzaldehyde, and other reagents necessary for imidazole formation and subsequent functionalization. The key steps in the synthesis may include:

    Formation of the imidazole ring: This can be achieved through a condensation reaction between 4-methylbenzylamine and 3-methoxybenzaldehyde in the presence of an acid catalyst.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the imidazole ring, which can be carried out using formaldehyde and a base.

    Thioether formation: The sulfanyl group is introduced by reacting the hydroxymethyl-imidazole intermediate with a thiol compound under basic conditions.

    Acetamide formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Catalyst optimization: To improve reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Sodium methoxide, sodium ethoxide for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Hydroxymethyl)-1-[(4-chlorophenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • 2-{[5-(Hydroxymethyl)-1-[(4-fluorophenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide provides it with distinct chemical and biological properties

Properties

CAS No.

904815-91-4

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O3S/c1-15-6-8-16(9-7-15)12-24-18(13-25)11-22-21(24)28-14-20(26)23-17-4-3-5-19(10-17)27-2/h3-11,25H,12-14H2,1-2H3,(H,23,26)

InChI Key

NDHUYDRYXXPVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)CO

Origin of Product

United States

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